molecular formula C25H17N B14869473 9,9'-Spirobi[fluoren]-4-amine

9,9'-Spirobi[fluoren]-4-amine

Cat. No.: B14869473
M. Wt: 331.4 g/mol
InChI Key: VMAZRNMVXRAEGD-UHFFFAOYSA-N
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Description

9,9’-Spirobi[fluoren]-4-amine is a compound known for its unique structural properties and applications in various scientific fields. It is a derivative of spirobifluorene, a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules. This compound is primarily used in organic electronics due to its robust structure and two perpendicularly arranged π systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[fluoren]-4-amine typically involves the reaction of 7,7’-dibromo-9,9’-spirobi[fluorene]-2,2’-diol with appropriate amine reagents under controlled conditions. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of 9,9’-Spirobi[fluoren]-4-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 9,9’-Spirobi[fluoren]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9,9’-Spirobi[fluoren]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9’-Spirobi[fluoren]-4-amine involves its interaction with molecular targets through its π systems. The compound’s unique structure allows for efficient charge transport and light emission, making it suitable for use in electronic devices. The molecular pathways involved include the delocalization of electrons across the π systems, leading to enhanced photophysical properties .

Comparison with Similar Compounds

Uniqueness: Its robust structure and excellent thermal stability make it a valuable compound for advanced material science and electronic applications .

Properties

Molecular Formula

C25H17N

Molecular Weight

331.4 g/mol

IUPAC Name

9,9'-spirobi[fluorene]-4-amine

InChI

InChI=1S/C25H17N/c26-23-15-7-14-22-24(23)18-10-3-6-13-21(18)25(22)19-11-4-1-8-16(19)17-9-2-5-12-20(17)25/h1-15H,26H2

InChI Key

VMAZRNMVXRAEGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C(=CC=C5)N

Origin of Product

United States

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